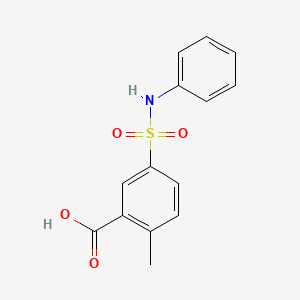![molecular formula C18H35N B14323199 2-Octyl-2-azaspiro[5.5]undecane CAS No. 105599-60-8](/img/structure/B14323199.png)
2-Octyl-2-azaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octyl-2-azaspiro[5.5]undecane is a spiro compound characterized by a unique bicyclic structure where a nitrogen atom is incorporated into one of the rings. This compound belongs to the class of azaspiro compounds, which are known for their intriguing conformational and stereochemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-2-azaspiro[5.5]undecane typically involves the annulation of cyclopentane and other ring systems. One common approach is the annulation of the cyclopentane ring, which can be achieved through conventional chemical transformations and minimal chromatographic purifications . The reaction conditions often involve the use of readily available starting materials and standard laboratory techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and employing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Octyl-2-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as nitroxyl radicals.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Nitroxyl radicals, such as 4-amino-2,2,7-trimethyl-10-isopropyl-1-azaspiro[5.5]undecane N-oxyl.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Solvents: Common solvents include toluene, dichloromethane, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while reduction can produce amino alcohols .
Aplicaciones Científicas De Investigación
2-Octyl-2-azaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Octyl-2-azaspiro[5.5]undecane involves its interaction with molecular targets through its unique spiro structure. The nitrogen atom in the spiro ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The specific pathways and molecular targets depend on the context of its application, such as in drug development or material science.
Comparación Con Compuestos Similares
2-Octyl-2-azaspiro[5.5]undecane can be compared with other azaspiro compounds, such as:
1-Azaspiro[5.5]undecane: Similar in structure but lacks the octyl group, leading to different chemical properties and reactivity.
2-Azaspiro[3.4]octane: A smaller spiro compound with different stereochemical properties.
Propiedades
Número CAS |
105599-60-8 |
|---|---|
Fórmula molecular |
C18H35N |
Peso molecular |
265.5 g/mol |
Nombre IUPAC |
2-octyl-2-azaspiro[5.5]undecane |
InChI |
InChI=1S/C18H35N/c1-2-3-4-5-6-10-15-19-16-11-14-18(17-19)12-8-7-9-13-18/h2-17H2,1H3 |
Clave InChI |
MPHGTDQHXZAPFY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1CCCC2(C1)CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


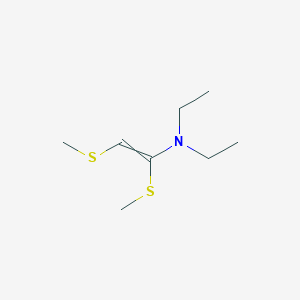
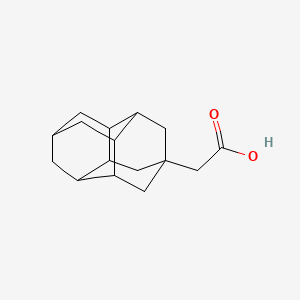

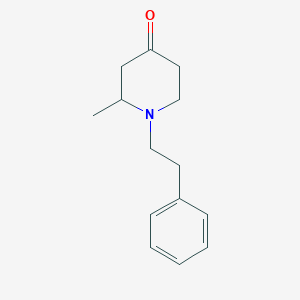
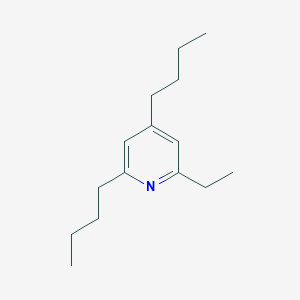
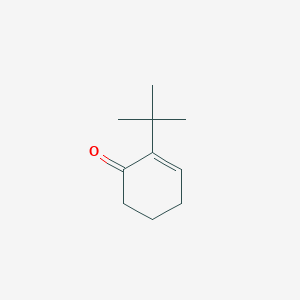
![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)

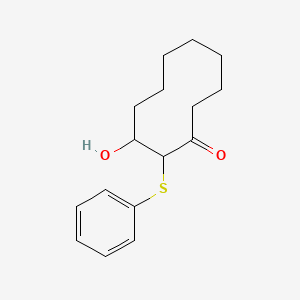
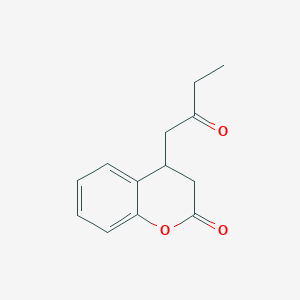
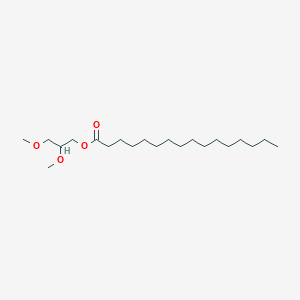
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)
![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)
